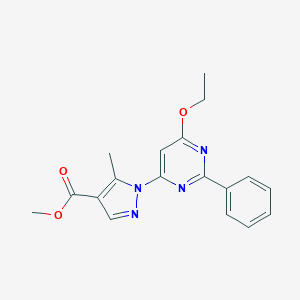![molecular formula C10H6Cl2N4S B287520 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287520.png)
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMT) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DMT has been shown to possess a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by inhibiting the synthesis of nucleic acids in microorganisms and parasites. 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antioxidant activity, which may help to prevent oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial and antiparasitic activity. This makes it a useful tool for studying the mechanisms of action of these microorganisms and parasites. However, one limitation of using 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity. Careful dose-response studies are necessary to ensure that the concentration of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole used in experiments is not toxic to cells or animals.
Direcciones Futuras
There are several future directions for research on 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent for the treatment of infectious diseases, such as malaria and MRSA. Another area of interest is the development of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential anticancer agent. Further studies are also needed to elucidate the mechanism of action of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to determine its potential toxicity in humans.
Métodos De Síntesis
The synthesis of 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorophenyl hydrazine with 2-methyl-4-nitroimidazole-1-ethanol in the presence of sodium hydroxide and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propiedades
Nombre del producto |
6-(2,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C10H6Cl2N4S |
Peso molecular |
285.15 g/mol |
Nombre IUPAC |
6-(2,4-dichlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6Cl2N4S/c1-5-13-14-10-16(5)15-9(17-10)7-3-2-6(11)4-8(7)12/h2-4H,1H3 |
Clave InChI |
SSMCNHPZGZTEIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
![6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)